N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydronaphthalene moiety, an azetidine ring, and a pyrimidine group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene-2-sulfonyl chloride. This intermediate is then reacted with azetidine-3-amine under controlled conditions to form the sulfonyl azetidine derivative. Finally, the pyrimidine group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but common mechanisms include competitive inhibition, allosteric modulation, and covalent binding .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride: A precursor in the synthesis of the target compound.
Azetidine-3-amine: Another building block used in the synthesis.
Pyrimidine derivatives: Compounds with similar pyrimidine structures that may exhibit comparable reactivity and applications
Uniqueness
N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to its combination of structural features, which confer specific reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,16-6-5-13-3-1-2-4-14(13)9-16)21-10-15(11-21)20-17-7-8-18-12-19-17/h5-9,12,15H,1-4,10-11H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZOKURADAFRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.